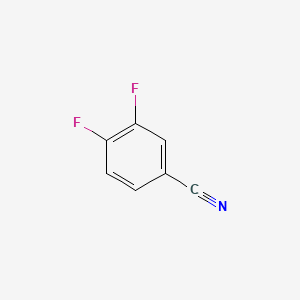

3,4-Difluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFCBQZFMQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214463 | |

| Record name | 3,4-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-62-0 | |

| Record name | 3,4-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorobenzonitrile: A Core Intermediate for Advanced Agrochemicals and Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Difluorobenzonitrile is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable precursor for the development of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of agrochemicals and as a relevant scaffold for pharmaceutical development.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] It is soluble in organic solvents such as methanol, acetone, and dichloromethane.[2][3] The presence of the fluorine atoms and the nitrile group influences its reactivity, making it a key intermediate in various chemical transformations.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₃F₂N | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| CAS Number | 64248-62-0 | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 52-54 °C | [1][3][5] |

| Boiling Point | ~180-200 °C | [1][2] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [5] |

| Purity | ≥98.0% | [1][2] |

| Solubility | Soluble in methanol | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves a halogen-exchange (Halex) fluorination reaction, typically starting from 3,4-dichlorobenzonitrile (B1293625).[6] This method utilizes a fluoride (B91410) salt, such as potassium fluoride (KF), to replace the chlorine atoms on the aromatic ring. The reaction is generally carried out in a high-boiling polar aprotic solvent in the presence of a phase-transfer catalyst.[7]

Experimental Protocol: Synthesis via Halogen-Exchange Fluorination

This protocol is a representative example based on methodologies described in the patent literature.[8][9]

Materials:

-

3,4-Dichlorobenzonitrile

-

Anhydrous potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

-

Polar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) or sulfolane)

-

Dehydration solvent (e.g., toluene (B28343) or cyclohexane)

-

Reducing agent (e.g., sodium metabisulfite) (optional)

-

Dispersing agent (e.g., PEG6000) (optional)

Procedure:

-

Dehydration: To a dry reactor equipped with a stirrer, thermometer, and a distillation apparatus with a water separator, add the polar aprotic solvent, anhydrous potassium fluoride, and the dehydration solvent. Heat the mixture to reflux to azeotropically remove any residual water.

-

Solvent Removal: After complete water removal, distill off the dehydration solvent.

-

Reaction Initiation: Cool the reactor, then add 3,4-dichlorobenzonitrile and the phase-transfer catalyst. Optional reducing and dispersing agents can also be added at this stage.

-

Fluorination: Heat the reaction mixture to 130-150°C and maintain for 2-3 hours to facilitate the formation of the intermediate 3-chloro-4-fluorobenzonitrile. Subsequently, increase the temperature to 180-220°C and continue the reaction for 5-15 hours.[9] The progress of the reaction can be monitored by gas chromatography.

-

Product Isolation: After the reaction is complete, the this compound product can be isolated by distillation from the reaction mixture, often under reduced pressure.[10][11]

-

Purification: The crude product is then purified by fractional distillation to obtain high-purity this compound (typically >99%).[10][11]

Applications in Agrochemicals and Pharmaceuticals

This compound is a crucial intermediate in the synthesis of various agrochemicals and is a relevant structural motif for pharmaceuticals.[6][12] The fluorine atoms can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the final products.[4]

Case Study 1: Synthesis of the Herbicide Cyhalofop-butyl

A prominent application of this compound is in the production of the aryloxyphenoxypropionate herbicide, cyhalofop-butyl, which is used to control grass weeds in rice cultivation.[6]

Experimental Protocol: Synthesis of Cyhalofop-butyl

The synthesis involves the etherification of hydroquinone (B1673460) with this compound, followed by reaction with a chiral propionate (B1217596) derivative.[5]

Materials:

-

This compound

-

Hydroquinone

-

Potassium carbonate

-

(S)-2-(4-methylbenzenesulfonyloxy)butyl propionate

-

Polar aprotic solvent (e.g., dimethyl sulfoxide)

Procedure:

-

Etherification: In a reaction vessel, dissolve hydroquinone and this compound in a polar aprotic solvent under alkaline conditions (e.g., in the presence of potassium carbonate). Heat the mixture to form the intermediate 4-(4-cyano-2-fluorophenoxy)phenol.[5]

-

Condensation: To the solution containing the intermediate, add (S)-2-(4-methylbenzenesulfonyloxy)butyl propionate. The reaction is typically carried out at an elevated temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography to yield cyhalofop-butyl.

Relevance in Drug Development: The KRAS G12C Inhibitor Adagrasib (MRTX849)

While a direct synthesis of a marketed pharmaceutical from this compound is not as prominently documented as its use in agrochemicals, the core chemical structure is highly relevant to modern drug discovery. For instance, the synthesis of the potent and selective KRAS G12C inhibitor, Adagrasib (MRTX849), involves intermediates that are structurally analogous to derivatives of this compound.[13][14] The synthetic strategies employed in the preparation of Adagrasib, such as nucleophilic aromatic substitution on a fluorinated benzene ring, are directly applicable to reactions involving this compound.[14]

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[15] Mutations in the KRAS gene, particularly the G12C mutation, are common in various cancers and lead to constitutive activation of this pathway, driving tumor growth.[16] Adagrasib covalently binds to the cysteine-12 residue of the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling.[1][10]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry and high relevance to pharmaceutical research and development. Its synthesis via halogen-exchange fluorination is a well-established industrial process. The unique properties imparted by its difluorinated aromatic structure will likely continue to make it a sought-after building block for the discovery and development of new bioactive molecules.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]

- 3. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 8. CN103539699A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 9. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. innospk.com [innospk.com]

- 13. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Difluorobenzonitrile (CAS: 64248-62-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key applications, and safety and handling protocols, presented in a format tailored for scientific and research applications.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature. Its core chemical structure consists of a benzene (B151609) ring substituted with two fluorine atoms at the 3 and 4 positions and a nitrile group at the 1 position.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is important to note the variability in reported melting and boiling points across different sources, which may be attributed to measurement conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 64248-62-0 | [1] |

| Molecular Formula | C₇H₃F₂N | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [1] |

| Melting Point | 52-54 °C | [2] |

| Boiling Point | 180 °C | [1] |

| Density | 1.249 g/cm³ (estimate) | [1] |

| Solubility | Soluble in methanol (B129727) and other organic solvents like acetone (B3395972) and dichloromethane. Partly miscible with water. | [1] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.53 | m | Aromatic Proton |

| 7.49 | m | Aromatic Proton |

| 7.32 | m | Aromatic Proton |

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

While specific, fully assigned chemical shift values were not located in the immediate search, typical shifts for analogous fluorinated aromatic nitriles suggest the following approximate ranges:

| Chemical Shift (ppm) | Assignment |

| ~160 - 148 (d,d) | C-F |

| ~130 - 115 (m) | Aromatic C-H |

| ~118 (s) | C-CN |

| ~116 (s) | -C≡N |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2260-2220 | Medium | C≡N stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1000 | Strong | C-F stretch |

| ~900-700 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 139 | Molecular ion (M⁺) |

| 112 | [M-HCN]⁺ |

| 88 | [M-HCN-F]⁺ |

Synthesis of this compound

The most prevalent industrial synthesis of this compound involves a halogen-exchange (Halex) fluorination reaction starting from 3,4-dichlorobenzonitrile (B1293625). This method offers a cost-effective route to this valuable intermediate.

General Experimental Protocol: Halogen-Exchange Fluorination

This protocol is a generalized representation of methods found in the patent literature.

Materials:

-

3,4-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt or Tetraphenylphosphonium bromide)

-

High-boiling polar aprotic solvent (e.g., 1,3-Dimethyl-2-imidazolidinone (DMI) or Sulfolane)

-

Dehydration solvent (e.g., Toluene or Cyclohexane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Dehydration: A reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap is charged with the polar aprotic solvent, anhydrous potassium fluoride, and the dehydration solvent. The mixture is heated to reflux under an inert atmosphere to azeotropically remove any residual water.

-

Solvent Removal: After complete dehydration, the dehydration solvent is removed by distillation.

-

Reaction: The reaction mixture is cooled to an appropriate temperature, and 3,4-dichlorobenzonitrile and the phase-transfer catalyst are added.

-

Heating: The reaction mixture is then heated to a high temperature (typically in the range of 180-230 °C) and maintained for several hours with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the two fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products.

Key Application Areas:

-

Agrochemicals: It is a crucial building block in the synthesis of several herbicides. A notable example is its use in the production of cyhalofop-butyl, a selective herbicide used for rice cultivation.

-

Pharmaceuticals: The this compound moiety is incorporated into various active pharmaceutical ingredients (APIs). The fluorine atoms can modulate the electronic properties of the molecule, improve binding affinity to target proteins, and block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate. It has been used in the preparation of fluorine-substituted benzyl (B1604629) amides.

-

Fine and Specialty Chemicals: It serves as a precursor for other difluorinated compounds, such as 3,4-difluoroaniline (B56902) and 3,4-difluorobenzoic acid.

Signaling Pathway Visualization (Hypothetical Drug Action):

The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound, acts as an inhibitor.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitrile group and the two fluorine atoms on the aromatic ring.

-

Nitrile Group Reactions: The cyano group can undergo various transformations, including hydrolysis to a carboxylic acid (3,4-difluorobenzoic acid), reduction to an amine (3,4-difluorobenzylamine), and reaction with Grignard reagents.

-

Aromatic Ring Reactions: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of other functional groups by displacing one or both fluorine atoms, depending on the reaction conditions and the nucleophile used.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If handling as a powder or in situations where dust or vapors may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for complete safety and handling information before working with this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3,4-Difluorobenzonitrile. It includes detailed experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two fluorine atoms at the 3 and 4 positions and a nitrile group at the 1 position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 64248-62-0[1] |

| Molecular Formula | C₇H₃F₂N[1] |

| Molecular Weight | 139.10 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)F)F[1] |

| InChI Key | BTBFCBQZFMQBNT-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Appearance | White to light yellow powder to lump | [2] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 180 °C | ChemicalBook |

| Flash Point | 157 °F (69.4 °C) | [2] |

| Solubility | Soluble in Methanol (B129727) | [2] |

| Density | 1.249 g/cm³ (estimate) | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a halogen-exchange fluorination reaction, starting from 3,4-dichlorobenzonitrile.[4][5]

Synthesis Workflow

Caption: Synthesis of this compound via halogen-exchange fluorination.

Experimental Protocol: Halogen-Exchange Fluorination

This protocol is a representative method for the synthesis of this compound.[6]

Materials:

-

3,4-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (Phase Transfer Catalyst)

-

1,3-Dimethyl-2-imidazolidinone (DMI) (Solvent)

-

Toluene (Dehydration Solvent)

-

Reducing agent (e.g., sodium metabisulfite)

-

Dispersing agent (e.g., PEG6000)

Procedure:

-

To a dry reactor equipped with a distillation apparatus, add DMI, anhydrous potassium fluoride, and toluene.

-

Reflux the mixture to azeotropically remove any residual water.

-

After complete water removal, distill off the toluene.

-

Add 3,4-dichlorobenzonitrile, the phase transfer catalyst, dispersing agent, and reducing agent to the reaction vessel.

-

Heat the reaction mixture to a temperature between 190-220 °C and maintain for 4-5 hours.

-

The product, this compound, is distilled from the reaction mixture.

-

The collected crude product is then subjected to a second distillation to yield the high-purity final product.

Analytical Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. The following sections detail the experimental protocols for its analysis using various spectroscopic techniques.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.1. Experimental Protocol for ¹H and ¹³C NMR

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[7]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for ¹H NMR, and a 100 MHz spectrometer for ¹³C NMR.[7]

-

¹H NMR Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.3.1. Experimental Protocol for FT-IR

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (Melt Technique): [1]

-

Gently heat a small amount of the solid this compound sample on a salt plate (e.g., KBr or NaCl) until it melts to form a thin liquid film.

-

Place a second salt plate on top to create a uniform thin film.

-

-

Sample Preparation (KBr Pellet Technique): [8][9]

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

4.4.1. Experimental Protocol for GC-MS

GC-MS is a powerful technique for confirming the molecular weight and purity of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value higher than the molecular weight (e.g., 200).

-

Ion Source Temperature: 230 °C.

-

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its fluorinated structure can impart desirable properties to the final products, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Researchers and drug development professionals utilize this compound as a building block for creating novel molecules with potential therapeutic applications.

References

- 1. This compound | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Difluoronitrobenzene(369-34-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound 98 64248-62-0 [sigmaaldrich.com]

- 4. audreyli.com [audreyli.com]

- 5. benchchem.com [benchchem.com]

- 6. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 3,4-Difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its physical characteristics, detailed experimental protocols for property determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound is a white to off-white crystalline powder at room temperature.[1] Its physical properties are critical for its handling, reaction setup, and purification in synthetic chemistry. The introduction of two fluorine atoms onto the benzonitrile (B105546) ring significantly influences its electronic and steric properties, which can enhance the biological activity, stability, and lipophilicity of derivative compounds.[1]

The key physical constants of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 46-48°C | [1] |

| 52-54°C | [2][3][4] | |

| 47.0-53.0°C | ||

| Boiling Point | 198-200°C |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for verifying the purity of this compound. The following are detailed methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this occurs over a narrow range.[5][6] An impure sample will typically exhibit a depressed and broader melting point range.[5][6]

Method 1: Capillary Tube Method using a Melting Point Apparatus

This is a common and accurate method for determining the melting point of a solid organic compound.[5][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[5]

-

Thermometer (calibrated)[6]

-

Spatula[7]

-

Mortar and pestle (optional)[7]

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[9]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until the packed sample height is 1-2 mm.[8][9]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[5] Insert a calibrated thermometer into the designated port.

-

Heating: Turn on the apparatus and heat the sample.[7] For an unknown sample, a rapid initial heating can be done to determine an approximate melting point.[5] For an accurate measurement, allow the apparatus to cool and then heat at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[5][6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[5][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12]

Method 2: Capillary Tube Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or a beaker with heating oil (e.g., mineral oil, silicone oil)[12][13]

-

Stand and clamp[11]

Procedure:

-

Sample Preparation: Place a few milliliters of this compound (in its liquid state, which will require gentle warming above its melting point) into a small test tube.[11]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13][14]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][12] Clamp the assembly in a heating bath (Thiele tube or oil bath) so that the heat-transfer liquid is above the level of the sample but below the opening of the test tube.[12]

-

Heating: Gently and slowly heat the side arm of the Thiele tube or the oil bath.[12][13] As the temperature rises, air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary.

-

Observation and Recording: Continue heating until a rapid and continuous stream of bubbles is observed.[13] At this point, stop heating. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[12] Record this temperature. It is also advisable to record the atmospheric pressure as boiling point is pressure-dependent.[10]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for determining the melting and boiling points of this compound.

Caption: Logical workflow for the determination of melting and boiling points.

References

- 1. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 2. 3,4-二氟苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 64248-62-0 [sigmaaldrich.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

Spectroscopic data for 3,4-Difluorobenzonitrile (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzonitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] The following tables present the ¹H, ¹³C, and ¹⁹F NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Note: Specific ¹H NMR chemical shift values and coupling constants for this compound were not explicitly detailed in the provided search results. However, ¹H NMR spectra are available from sources such as Sigma-Aldrich and ChemicalBook.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While ¹³C NMR spectra for this compound are available from sources like Sigma-Aldrich and ChemicalBook, specific peak assignments were not detailed in the search results.[2][4]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Solvent | Reference |

| Data not explicitly found in search results | CDCl₃ | Not Specified |

Note: A ¹⁹F NMR spectrum for this compound is available on SpectraBase, indicating the data has been recorded in CDCl₃.[5] However, the specific chemical shift values were not provided in the search snippets. The chemical shifts in ¹⁹F NMR are typically referenced against CFCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Assignment |

| ~2254 | C≡N stretch |

| Other characteristic peaks not detailed | Aromatic C-H and C-F stretches, C=C ring stretches |

Note: The characteristic nitrile (C≡N) stretching frequency is expected around 2254 cm⁻¹.[8] While IR spectra for this compound are available, a detailed list of all absorption bands was not found in the search results.[2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

A systematic approach using various 1D and 2D NMR experiments is crucial for accurate structure elucidation.[1]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be concentrated to obtain a good signal-to-noise ratio.[9]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point for the chemical shifts.[9]

-

Sample Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more complex structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[2]

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of solid this compound (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[7][10]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[10] The intensity of the peaks can be adjusted by adding more solution for weak signals or by diluting the initial solution for overly strong signals.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(64248-62-0) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(64248-62-0) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mit.edu [web.mit.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

Solubility of 3,4-Difluorobenzonitrile: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 3,4-difluorobenzonitrile in common organic solvents, providing essential data and protocols for its application in research and development.

Introduction: this compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides stems from the advantageous properties conferred by the fluorine atoms, such as enhanced metabolic stability and biological activity. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂N | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| Melting Point | 52-54 °C | |

| Boiling Point | 180 °C | |

| Appearance | White to off-white crystalline powder |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative information indicates its solubility in several common organic solvents.[2] Based on its chemical structure—a polar nitrile group and two fluorine atoms on a nonpolar benzene (B151609) ring—and by analogy with the parent compound, benzonitrile (B105546), an estimated solubility profile is presented in Table 2. It is anticipated that this compound exhibits good solubility in polar aprotic and moderately polar solvents.

Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Methanol | Polar Protic | Soluble | > 10 |

| Ethanol | Polar Protic | Soluble | > 10 |

| Acetone | Polar Aprotic | Very Soluble | > 30 |

| Dichloromethane | Polar Aprotic | Very Soluble | > 30 |

| Ethyl Acetate | Polar Aprotic | Soluble | > 10 |

| Toluene | Nonpolar | Moderately Soluble | 5 - 10 |

| Acetonitrile | Polar Aprotic | Soluble | > 10 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 30 |

| Hexane | Nonpolar | Sparingly Soluble | < 1 |

Note: The estimated quantitative solubility values are based on the known solubility of benzonitrile and the general solubility trends of fluorinated organic compounds. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility from the determined concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility. It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1-4).

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant to the evaporating dish and weigh it again (W₂).

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of this compound and the flashpoint of the solvent. A vacuum oven can be used for low-boiling point solvents.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The mass of the dissolved solute is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

-

Calculate the solubility in terms of grams of solute per 100 g of solvent or convert to other units as needed.

Synthesis Pathway of this compound

A common synthetic route to this compound involves the halogen-exchange fluorination of 3,4-dichlorobenzonitrile. This process is a cornerstone in the industrial production of this valuable intermediate.

Caption: A typical synthesis route for this compound.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical progression from initial screening to precise quantitative analysis.

Caption: Logical workflow for determining compound solubility.

Conclusion

This compound is a versatile building block in modern chemistry. While precise, publicly available quantitative solubility data is limited, this guide provides a reliable estimation based on its physicochemical properties and analogy to similar compounds. The detailed experimental protocols included herein empower researchers to determine accurate solubility values tailored to their specific needs. A comprehensive understanding of its solubility is crucial for optimizing reaction conditions, improving purification efficiency, and developing robust formulations, thereby accelerating the pace of innovation in drug discovery and agrochemical development.

References

Reactivity Profile of the Nitrile Group in 3,4-Difluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine atoms and the versatile reactivity of the nitrile group. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the nitrile group, thereby modulating its reactivity towards various chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of the nitrile group in this compound, focusing on key reactions such as hydrolysis, reduction, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this important building block.

Electronic Influence of Fluorine Substituents

The two fluorine atoms at the 3- and 4-positions of the benzene ring exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, the inductive effect dominates, leading to a decrease in electron density on the aromatic ring and, consequently, an increase in the electrophilicity of the nitrile carbon. This enhanced electrophilicity makes the nitrile group in this compound more susceptible to nucleophilic attack compared to unsubstituted benzonitrile. This electronic effect plays a crucial role in the rates and outcomes of the reactions discussed below.[1][2]

Key Reactions of the Nitrile Group

The nitrile group of this compound can undergo a variety of chemical transformations, providing access to a range of valuable functional groups.

Hydrolysis to 3,4-Difluorobenzoic Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation, yielding 3,4-difluorobenzoic acid, another important synthetic intermediate.[3] This reaction can be achieved under acidic or basic conditions.

Reaction Scheme:

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atoms in 3,4-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The unique properties conferred by the two fluorine substituents on the benzonitrile (B105546) core are elucidated through an examination of spectroscopic data, theoretical electronic effects, and reactivity patterns. This document includes a summary of quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of key concepts to serve as a valuable resource for professionals in chemical research and drug development.

Introduction: The Role of Fluorine in Aromatic Systems

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[2] In medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. These effects stem from the unique electronic nature of the fluorine atom.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density of the aromatic ring, influencing its reactivity. Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system, resulting in a resonance effect (+M). The interplay of these opposing electronic effects governs the overall chemical behavior of fluorinated aromatic compounds.

This guide focuses on this compound, a molecule where these electronic effects are crucial in determining its utility as a synthetic building block.

Electronic Effects in this compound

The electronic landscape of the benzonitrile ring in this compound is modulated by the combined influence of the two fluorine atoms and the nitrile group.

Inductive vs. Resonance Effects

-

Inductive Effect (-I): Both fluorine atoms at the C3 and C4 positions exert a strong inductive electron withdrawal from the benzene (B151609) ring due to their high electronegativity. This effect is additive and results in a significant decrease in the overall electron density of the aromatic system.

-

Resonance Effect (+M): The fluorine atom at the C4 position (para to the C1 carbon) can donate a lone pair of electrons into the ring's pi-system. This +M effect increases the electron density at the ortho and para positions relative to the fluorine atom. The fluorine at the C3 position (meta to the C1 carbon) also exhibits a +M effect, but its influence on the positions relevant to the nitrile group is less direct.

-

Nitrile Group (-I, -M): The cyano group is a strong electron-withdrawing group through both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

The following diagram illustrates the interplay of these electronic effects.

Hammett Substituent Constants

| Substituent | Position | σ (Sigma) Value |

| 3-Fluoro | meta | σ_m_ = +0.34 |

| 4-Fluoro | para | σ_p_ = +0.06 |

-

Estimated Combined Effect: The additive Hammett constant (σ_total_) can be approximated by summing the individual constants: σ_total_ ≈ σ_m_(3-F) + σ_p_(4-F) = 0.34 + 0.06 = +0.40.

This positive value indicates that the combined effect of the two fluorine atoms is electron-withdrawing, which is consistent with the dominant inductive effect. It is important to note that the principle of additivity can have limitations and the actual electronic effect may deviate from this simple estimation.

Reactivity of this compound

The electronic perturbations caused by the fluorine atoms and the nitrile group dictate the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitrile group and the two fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. The positions ortho and para to the strongly activating nitrile group are particularly activated. In this compound, the C4 position is para to the nitrile group, making the C-F bond at this position susceptible to displacement by strong nucleophiles.

Electrophilic Aromatic Substitution (EAS)

The cumulative electron-withdrawing effects of the nitrile and fluoro groups deactivate the ring towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the positions meta to the strongest deactivating group (the nitrile group), which are the C2 and C6 positions.

The logical workflow for predicting reactivity is outlined below.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 64248-62-0 | [3] |

| Molecular Formula | C₇H₃F₂N | [3] |

| Molecular Weight | 139.10 g/mol | [3] |

| Melting Point | 52-54 °C | [4] |

| Boiling Point | ~180 °C | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Peak/Shift (δ) | Interpretation |

| ¹H NMR | Multiplets | Aromatic protons |

| ¹³C NMR | Multiple signals | Aromatic and nitrile carbons |

| ¹⁹F NMR | Two distinct signals | Two chemically non-equivalent fluorine atoms |

| FTIR | ~2230 cm⁻¹ | C≡N stretching vibration |

Note: Specific chemical shifts and coupling constants for NMR spectra can be obtained from publicly available databases such as PubChem.[3] The nitrile stretch in the IR spectrum is characteristic for aromatic nitriles.

Experimental Protocols

Synthesis of this compound via Halogen-Exchange Fluorination[5][6]

This protocol describes a common method for the synthesis of this compound from 3,4-dichlorobenzonitrile.

Materials:

-

3,4-Dichlorobenzonitrile

-

Spray-dried Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide)

-

High-boiling aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Sulfolane)

Procedure:

-

To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, and the phase-transfer catalyst.

-

Add the high-boiling aprotic solvent.

-

Heat the reaction mixture to a high temperature (typically 150-250 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Record the spectrum on a 300 MHz or higher NMR spectrometer. The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: Record a proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each carbon atom, with the carbon atoms bonded to fluorine exhibiting characteristic C-F coupling.

-

¹⁹F NMR: Record the ¹⁹F NMR spectrum. Two distinct signals are expected for the two non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton couplings observable.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the sample as a KBr pellet or a thin film. The characteristic nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹.

Conclusion

The electronic effects of the fluorine atoms in this compound are a delicate balance of strong inductive withdrawal and weaker resonance donation. The net effect, in conjunction with the electron-withdrawing nitrile group, renders the aromatic ring electron-deficient. This electronic nature is key to its utility in organic synthesis, particularly in nucleophilic aromatic substitution reactions. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this important fluorinated building block, enabling more informed decisions in the design and execution of synthetic routes for novel pharmaceuticals and agrochemicals.

References

3,4-Difluorobenzonitrile: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a versatile fluorinated organic compound that has emerged as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Identified by its CAS number 64248-62-0, this white to light yellow crystalline powder is characterized by a benzonitrile (B105546) core substituted with two fluorine atoms at the 3 and 4 positions.[1] Its molecular structure, featuring a reactive nitrile group and an electron-deficient aromatic ring, makes it an ideal precursor for the synthesis of complex molecules.[1][2] The presence of fluorine atoms is particularly significant, as their incorporation into organic molecules can profoundly enhance pharmacokinetic properties, metabolic stability, and biological activity.[2] Consequently, this compound is extensively utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, complete with experimental protocols and data presented for practical use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis. The key properties and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 64248-62-0 | [1][4] |

| Molecular Formula | C₇H₃F₂N | [1][4] |

| Molecular Weight | 139.10 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 52-54 °C | [1][5] |

| Boiling Point | ~180 °C | [1][6] |

| Flash Point | 69 °C (157 °F) - closed cup | [1][5] |

| Solubility | Soluble in organic solvents (Methanol, Acetone, Dichloromethane, Ethanol); Insoluble in water | [2][6][7] |

| Purity | Typically ≥98.0% |[1][2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

|---|---|---|

| ¹H NMR | Spectra available from Sigma-Aldrich. | [4] |

| ¹³C NMR | Spectra available from Sigma-Aldrich. | [4] |

| ¹⁹F NMR | Spectra available. | [4] |

| IR Spectroscopy | FTIR spectra available from various sources. | [4] |

| Mass Spectrometry | GC-MS data available; m/z peaks at 139, 112, 88. | [4] |

| Raman Spectroscopy | FT-Raman spectra available. |[4] |

Synthesis of this compound

The primary industrial route for synthesizing this compound is through a halogen-exchange fluorination reaction, typically starting from 3,4-dichlorobenzonitrile.[8] This method involves substituting the chlorine atoms with fluorine using a fluoride (B91410) salt, such as spray-dried potassium fluoride (KF).[8][9] The efficiency of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.[8]

Table 3: Comparison of Synthetic Methods for this compound via Halogen-Exchange

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| 3,4-Dichlorobenzonitrile | Tetraphenylphosphonium bromide | 1,3-Dimethylimidazolidin-2-one (DMI) | 225 (Reflux) | Not Specified | 65 | Not Specified | [8][9] |

| 3,4-Dichlorobenzonitrile | None | 1,3-Dimethylimidazolidin-2-one (DMI) | 290 | Not Specified | 64 | Not Specified | [8][9] |

| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | 1,3-Dimethyl-2-imidazolidinone (DMI) | 190-220 | 4-5 | ~90 | >99 | [8][10] |

| 3,4-Dichlorobenzonitrile | bis-(N-bis(dimethylamino)methylene)-iminium chloride | 1,3-Dimethyl-2-imidazolidinone (DMI) | 130-150 then 180-200 | 2-3 then 5-6 | 85 | >99 | [11] |

| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | N-methyl pyrrolidone (NMP) | 200-210 | 4 | 90.7 | 99 |[10] |

Another documented method involves the dehydration of 3,4-difluorobenzamide (B1297546) using thionyl chloride.[6][12]

Caption: Workflow for this compound synthesis.

Experimental Protocol 1: Halogen-Exchange Fluorination

This protocol is a generalized representation based on methods found in patent literature.[8][10]

-

Materials:

-

3,4-Dichlorobenzonitrile (1.0 eq)

-

Anhydrous potassium fluoride (spray-dried, ~2.5-3.0 eq)

-

Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (~0.03-0.04 eq)

-

Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

-

Dehydration Solvent: Toluene

-

Dispersing Agent (e.g., PEG6000) (optional)

-

Reducing Agent (e.g., sodium metabisulfite) (optional)

-

-

Procedure:

-

To a dry reactor equipped with a stirrer, thermometer, and distillation apparatus, add the polar aprotic solvent (DMI), anhydrous potassium fluoride, and toluene.[10]

-

Heat the mixture to reflux to remove residual water azeotropically.[10]

-

After water removal is complete, distill off the toluene.[10]

-

Cool the mixture slightly and add 3,4-dichlorobenzonitrile, the catalyst, dispersing agent, and reducing agent to the reactor.[8][10]

-

Heat the reaction mixture to 190-220°C and maintain for 4-5 hours under an inert atmosphere.[8][10]

-

The product, this compound, is continuously distilled from the reaction mixture as it forms.[8]

-

The collected crude product is then subjected to a second rectification under reduced pressure to yield the final product with high purity (>99%).[10][11]

-

Key Reactions and Applications

This compound serves as a versatile platform for introducing the 3,4-difluorophenyl moiety into larger molecules or for further functional group transformations.

Nucleophilic Aromatic Substitution (SNA_r_)

The aromatic ring of this compound is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile group and the fluorine atoms. This allows for the selective substitution of one of the fluorine atoms, typically at the C4 position, which is para to the nitrile group.

Caption: General mechanism for SNA_r_ reactions.

This reactivity is foundational to its use in building more complex molecules. For instance, in the synthesis of oxazolidinone antimicrobials like linezolid, the related compound 3,4-difluoronitrobenzene (B149031) undergoes a similar SNA_r_ reaction.[13] The same principle applies to this compound, making it a valuable precursor for various pharmaceutical and agrochemical targets.[2]

Table 4: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| Amines (R₂NH) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF), Heat | 4-Amino-3-fluorobenzonitriles | Pharmaceutical synthesis | [14] |

| Alcohols (ROH) | Strong base (e.g., NaH), THF | 4-Alkoxy-3-fluorobenzonitriles | Liquid crystals, materials science | [3] |

| Thiols (RSH) | Base (e.g., K₂CO₃), DMF | 4-(Alkylthio)-3-fluorobenzonitriles | Agrochemical synthesis |[2] |

Experimental Protocol 2: General Procedure for S_N_Ar with an Amine

This protocol is adapted from general methodologies for S_N_Ar reactions on activated fluoroaromatic compounds.[14]

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine) (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and potassium carbonate.[14]

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.[14]

-

Add the amine nucleophile to the stirring suspension.[14]

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate).[14]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Modification of the Nitrile Group

The nitrile functional group is a versatile handle for conversion into other important functionalities, expanding the synthetic utility of the 3,4-difluorophenyl scaffold.

Caption: Key functional groups from the nitrile moiety.

These transformations provide access to key intermediates. For example, 3,4-difluorobenzoic acid and 3,4-difluoroaniline (B56902) are valuable synthetic tools themselves.[9]

Experimental Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid

This protocol is based on a procedure for a similar substrate, 4-amino-3,5-difluorobenzonitrile.[15]

-

Materials:

-

This compound (1.0 eq)

-

Aqueous Sodium Hydroxide (e.g., 1 M NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend this compound in an aqueous solution of sodium hydroxide.

-

Heat the resulting solution to reflux for 24 hours.[15]

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction to room temperature.

-

Carefully add concentrated HCl dropwise to the reaction mixture with stirring until the solution becomes acidic (pH ~1), which will precipitate the product.[15]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3,4-difluorobenzoic acid.

-

Applications in Industry

The derivatives of this compound are integral to several industries.

-

Agrochemicals: It is a key intermediate in the synthesis of the selective herbicide cyhalofop-butyl, which is widely used for paddy rice crops.[8][16]

-

Pharmaceuticals: The 3,4-difluorophenyl moiety is present in numerous active pharmaceutical ingredients (APIs). The fluorine atoms can block metabolic pathways, increase lipophilicity, and improve binding affinity, thus enhancing the drug's overall profile.[2]

-

Materials Science: It serves as a precursor for fluorinated liquid crystals used in display technologies and for specialty polymers that require high thermal stability and specific electronic properties.[3][7]

Caption: Major industrial applications derived from the core.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[17]

-

Hazards:

-

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate protective clothing. Use a dust mask (e.g., N95) to avoid inhalation.[2][18]

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[2][18]

-

Handling Practices: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[17][18]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress.[2]

-

Conclusion

This compound is a high-value building block in organic synthesis, prized for its unique combination of reactive sites. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, while the nitrile group offers a gateway to a variety of other functional groups. These characteristics, coupled with the beneficial effects of fluorine incorporation, have established this compound as an indispensable intermediate in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes and reaction protocols detailed in this guide provide a practical framework for researchers to leverage the full potential of this versatile compound.

References

- 1. innospk.com [innospk.com]

- 2. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 64248-62-0 [sigmaaldrich.com]

- 6. This compound CAS#: 64248-62-0 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. audreyli.com [audreyli.com]

- 10. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103539699A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Guide to the Synthesis of Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of organic molecules. This technical guide provides an in-depth overview of the core methodologies for the synthesis of fluorinated aromatic compounds, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this critical field.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from aryl amines. The reaction proceeds through the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[1]

General Reaction Pathway

The overall transformation involves two main stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a stable aryldiazonium tetrafluoroborate salt.[2]

-

Decomposition: The isolated diazonium salt is then decomposed, typically by heating, to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride.[2]

Figure 1: General mechanism of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine (B81030)

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, 48% aqueous solution)

-

Diethyl ether

-

Sand

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

-